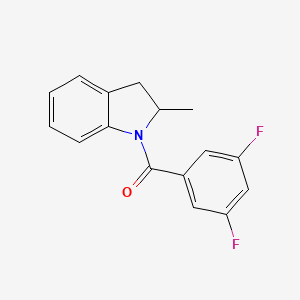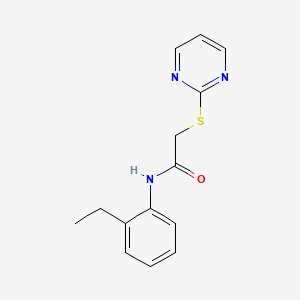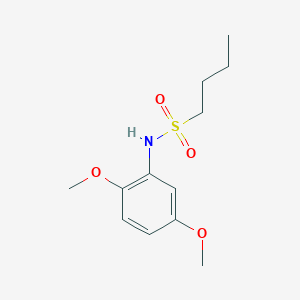
1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE is a synthetic organic compound characterized by the presence of a difluorobenzoyl group attached to a dihydroindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE typically involves the acylation of 2-methyl-2,3-dihydro-1H-indole with 3,5-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the difluorobenzoyl group with the nucleophile .
Scientific Research Applications
1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The difluorobenzoyl group can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modifying their activity. The indole core may also interact with biological targets, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoyl chloride: A precursor in the synthesis of 1-(3,5-DIFLUOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
4-Fluorobenzoyl chloride: Another fluorinated benzoyl chloride with similar reactivity but different substitution pattern.
2,3,4,5,6-Pentafluorobenzoyl chloride: A highly fluorinated benzoyl chloride with distinct chemical properties.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms on the benzoyl group, which can influence its reactivity and interactions with biological targets. The combination of the difluorobenzoyl group and the indole core also provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c1-10-6-11-4-2-3-5-15(11)19(10)16(20)12-7-13(17)9-14(18)8-12/h2-5,7-10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRCPFWUKKBUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5385990.png)
![ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate](/img/structure/B5385993.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(2-methyl-3-furoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5385996.png)
![5-ethyl-2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5386001.png)

![4-(4-aminopyridin-3-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5386016.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopentanol](/img/structure/B5386044.png)
![4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzoic acid](/img/structure/B5386052.png)
![2-tert-butyl-6-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5386054.png)

![7-(4-methylphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5386062.png)
![N-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5386073.png)
![7-(3-chlorophenyl)-4-[(6-methylpyridin-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5386079.png)
![4-benzyl-3-ethyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5386091.png)
